1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
Description
N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also contains chloro, methoxy, and phenyl groups, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C18H21ClN2O3S |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C18H21ClN2O3S/c1-22-13-6-4-12(5-7-13)8-9-20-18(25)21-15-11-16(23-2)14(19)10-17(15)24-3/h4-7,10-11H,8-9H2,1-3H3,(H2,20,21,25) |
InChI Key |
AYWPOCZOMGEHOE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=C(C=C2OC)Cl)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=C(C=C2OC)Cl)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-(4-methoxyphenyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea can be compared with other similar compounds, such as:
N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-fluorophenyl)ethyl]thiourea: This compound has a fluorine atom instead of a methoxy group, which can affect its chemical reactivity and biological activity.
N-(4-chloro-3,5-dimethylphenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea: The presence of methyl groups instead of methoxy groups can influence the compound’s properties and applications.
N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]urea: This compound has an oxygen atom instead of a sulfur atom in the thiourea group, which can alter its chemical and biological behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
